Auranticin A
Description
Auranticin A is a secondary metabolite identified in fungal species, notably Westerdykella reniformis, and has garnered attention for its antimicrobial properties. It is a member of the diketopiperazine class, characterized by a cyclic dipeptide structure, though its exact stereochemical configuration remains under investigation . Metabolomic studies using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS) have detected this compound in biological samples, such as yak serum, where it is implicated in metabolic pathways like steroidogenesis and arginine/proline metabolism .
This compound exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than its structural analog, Auranticin B . Its mechanism of action is hypothesized to involve disruption of bacterial cell membrane integrity, though detailed molecular studies are pending.
Properties
CAS No. |
133943-50-7 |
|---|---|
Molecular Formula |
C24H24O8 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(E)-3-[1-[(E)-but-2-en-2-yl]-9-hydroxy-10-(hydroxymethyl)-3-methoxy-4-methyl-6-oxobenzo[b][1,4]benzodioxepin-7-yl]but-2-enoic acid |
InChI |
InChI=1S/C24H24O8/c1-6-11(2)15-9-18(30-5)13(4)21-23(15)31-22-16(10-25)17(26)8-14(12(3)7-19(27)28)20(22)24(29)32-21/h6-9,25-26H,10H2,1-5H3,(H,27,28)/b11-6+,12-7+ |
InChI Key |
NTOXIMPFEPXTTB-GNXRPPCSSA-N |
SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)C(=CC(=O)O)C)C(=O)O2)C)OC |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)/C(=C/C(=O)O)/C)C(=O)O2)C)OC |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)C(=CC(=O)O)C)C(=O)O2)C)OC |
Synonyms |
auranticin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Auranticin A belongs to a broader family of fungal-derived antimicrobial agents. Below, we compare its properties with three structurally or functionally related compounds: Auranticin B , Melinacidin IV , and Chetracin B .
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Potency Differences: this compound demonstrates superior activity against non-resistant Gram-positive bacteria compared to Auranticin B, suggesting that minor structural modifications (e.g., side-chain functional groups) critically influence antimicrobial efficacy . Melinacidin IV and Chetracin B, while less potent against standard strains, show specificity for drug-resistant pathogens like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), indicating divergent mechanisms of action .
Structural and Functional Diversity :
- This compound and B share a diketopiperazine core but differ in substituents, which may affect membrane permeability or target binding .
- Melinacidin IV (a depsipeptide) and Chetracin B (a macrocyclic lactone) belong to distinct structural classes, likely explaining their activity against resistant strains via alternative pathways, such as inhibition of cell wall synthesis or interference with ribosomal function .
Biosynthetic Pathways :
- This compound’s association with steroidogenesis pathways in metabolomic studies contrasts with the lack of similar data for other compounds, hinting at unique regulatory roles in host organisms.
Q & A
Q. What frameworks guide the ethical reporting of negative or inconclusive results for this compound?
- Methodological Answer : Follow ARRIVE or MIAME guidelines for preclinical data. Publish negative results in repositories like Figshare or Zenodo. Discuss limitations transparently (e.g., solubility issues or assay interference) and propose alternative hypotheses. Journals like PLOS ONE prioritize methodological rigor over perceived impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
